特拉唑嗪 (哌嗪 D8)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terazosin, known chemically as 1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-4-[(2RS)-2,3,4,5-tetrahydrofuran-2-yl]carbonylpiperazine, is a medication primarily used to treat symptoms of an enlarged prostate and high blood pressure. It is an alpha-1 adrenergic antagonist that works by relaxing blood vessels and the muscles in the prostate and bladder neck, making it easier to urinate and lowering blood pressure .
科学研究应用
Terazosin has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential neuroprotective effects, particularly in neurodegenerative diseases like Parkinson’s disease.
Industry: Utilized in the development of new formulations and drug delivery systems.
作用机制
Target of Action
Terazosin is an alpha-1 adrenergic antagonist . Its primary targets are the alpha-1-adrenoceptors , which are found in smooth muscle in blood vessels and the prostate . These receptors play a crucial role in regulating blood pressure and urinary flow .
Mode of Action
Terazosin interacts with its targets by blocking the action of adrenaline on alpha-1 adrenergic receptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate .
Biochemical Pathways
The primary biochemical pathway affected by Terazosin is the adrenergic signaling pathway . By blocking the alpha-1-adrenoceptors, Terazosin disrupts the normal functioning of this pathway, leading to a decrease in arterial tone . This results in lowered blood pressure and improved urinary flow .
Pharmacokinetics
Terazosin exhibits rapid and complete absorption when administered orally . Peak plasma drug levels occur within one to two hours after ingestion . Approximately 90 to 94 percent of the drug is bound to plasma proteins . Terazosin undergoes extensive hepatic metabolism, and the major route of elimination is via the biliary tract . Small amounts of Terazosin are excreted in the urine . The mean beta-phase half-life is approximately 12 hours .
Result of Action
The molecular and cellular effects of Terazosin’s action are primarily seen in the relaxation of smooth muscle in blood vessels and the prostate . This leads to a decrease in blood pressure and an improvement in urinary flow . In addition, Terazosin has been found to improve motor neuron phenotypes in multiple models of Amyotrophic Lateral Sclerosis (ALS), suggesting a neuroprotective effect .
Action Environment
The action, efficacy, and stability of Terazosin can be influenced by various environmental factors. For instance, the synthesis of Terazosin hydrochloride has been shown to be influenced by the presence of 2-methoxy ethanol . . More research is needed to fully understand the impact of environmental factors on the action of Terazosin.
生化分析
Biochemical Properties
Terazosin (piperazine D8) interacts with alpha-1 adrenergic receptors, causing relaxation of smooth muscle in blood vessels and the prostate . This interaction is selective for alpha-1-adrenoceptors but does not differentiate between their individual subtypes .
Cellular Effects
Terazosin (piperazine D8) has a significant impact on various types of cells and cellular processes. It influences cell function by blocking adrenaline’s action on alpha-1 adrenergic receptors, which results in the relaxation of smooth muscle in blood vessels and the prostate . This action lowers blood pressure and improves urinary flow .
Molecular Mechanism
The molecular mechanism of Terazosin (piperazine D8) involves its selective inhibition of alpha-1-adrenoceptors . This inhibition results in the relaxation of smooth muscle in blood vessels and the prostate, thereby lowering blood pressure and improving urinary flow .
Dosage Effects in Animal Models
In animal models, Terazosin (piperazine D8) has shown to have hepatoprotective effects, improving liver functioning by reducing the levels of liver injury markers . The effects of varying dosages of Terazosin (piperazine D8) in animal models are not explicitly documented.
Metabolic Pathways
The specific metabolic pathways involving Terazosin (piperazine D8) are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to influence the adrenergic system .
Transport and Distribution
The transport and distribution of Terazosin (piperazine D8) within cells and tissues are not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to have systemic effects, influencing smooth muscle in blood vessels and the prostate .
Subcellular Localization
The subcellular localization of Terazosin (piperazine D8) is not explicitly documented. As an alpha-1 adrenergic antagonist, it is known to interact with alpha-1 adrenergic receptors, which are typically located on the cell membrane .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, forming Terazosin .
Industrial Production Methods: The industrial production of Terazosin typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Terazosin undergoes various chemical reactions, including:
Oxidation: Terazosin can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinazoline ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the furan ring.
Substitution: Substituted quinazoline derivatives
相似化合物的比较
Doxazosin: Another alpha-1 adrenergic antagonist used for similar indications.
Prazosin: Used primarily for hypertension and post-traumatic stress disorder.
Alfuzosin: Specifically used for benign prostatic hyperplasia.
Uniqueness of Terazosin: Terazosin is unique in its balanced efficacy for both hypertension and benign prostatic hyperplasia. It has a longer half-life compared to prazosin, allowing for once-daily dosing, which improves patient compliance .
生物活性
Terazosin, also known as piperazine D8, is a selective alpha-1 adrenergic receptor antagonist primarily utilized in the treatment of benign prostatic hyperplasia (BPH) and hypertension. Its mechanism of action involves blocking alpha-1 adrenergic receptors, particularly the alpha-1A subtype, which are predominantly found in vascular smooth muscle and prostate tissue. This article delves into the biological activity of terazosin, supported by research findings, data tables, and case studies.
Terazosin operates by inhibiting the binding of norepinephrine to alpha-1 adrenergic receptors. This blockade results in:
- Vasodilation : Relaxation of smooth muscle in blood vessels leads to decreased blood pressure.
- Improved Urinary Flow : Relaxation of prostate tissue alleviates urinary symptoms associated with BPH.
Structure and Classification
- Chemical Class : Quinazoline derivative.
- CAS Number : 63074-08-8.
Receptor Selectivity
Terazosin exhibits selectivity for alpha-1A adrenergic receptors, which are crucial for its therapeutic effects in managing BPH and hypertension. The drug has shown minimal discrimination among alpha-1 receptor subtypes during in vitro studies .
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the efficacy of terazosin. A notable study was the Hytrin Community Assessment Trial, which involved 2084 men aged 55 and older with moderate to severe symptoms of BPH. Key findings include:
- AUA Symptom Score Improvement : The mean score improved from 20.1 points at baseline by 37.8% during terazosin treatment compared to an 18.4% improvement with placebo (P<0.001).
- Peak Urinary Flow Rate : Increased from a baseline of 9.6 mL/s by 2.2 mL/s in the terazosin group .
In Vitro and In Vivo Studies
Research shows that terazosin not only affects blood pressure and urinary flow but also has potential implications for cancer treatment:
- Prostate Cancer : A study indicated that terazosin inhibits prostate cancer cell growth through AKT and MAPK signaling pathways independent of alpha-1 adrenergic receptors.
- Hypertension Management : Clinical trials demonstrated significant reductions in diastolic blood pressure among hypertensive patients treated with terazosin .
Safety Profile
While terazosin is generally well-tolerated, it can cause side effects such as dizziness, fatigue, and hypotension, particularly during the initial dosing period. Long-term studies have monitored these effects, ensuring a comprehensive understanding of its safety .
Comparative Analysis
The following table summarizes the pharmacological characteristics and clinical outcomes associated with terazosin compared to other alpha-blockers:
Feature | Terazosin | Other Alpha Blockers |
---|---|---|
Receptor Selectivity | Alpha-1A | Varies |
Primary Uses | BPH, Hypertension | BPH, Hypertension |
Common Side Effects | Dizziness, Fatigue | Dizziness, Headache |
Clinical Efficacy (AUA Score Improvement) | 37.8% | Varies |
Future Directions
Research is ongoing to explore additional therapeutic applications for terazosin beyond its established uses in hypertension and BPH. Investigations include its role in managing conditions like peripheral diabetic neuropathy and potential benefits in cancer therapy through mechanisms unrelated to its adrenergic blocking activity .
属性
CAS 编号 |
1006718-20-2 |
---|---|
分子式 |
C₁₉H₁₇D₈N₅O₄ |
分子量 |
395.48 |
同义词 |
1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(tetrahydro-2-furanyl)carbonxyl]piperazine-d8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。